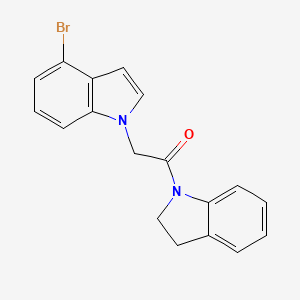![molecular formula C22H17FN4O3S B14935556 methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935556.png)
methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a fluorophenyl group, a pyrazolyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using suitable reagents.
Attachment of the Pyrazolyl Group: This can be done through a coupling reaction, where the pyrazolyl group is introduced to the thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.
化学反応の分析
Types of Reactions
Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
科学的研究の応用
Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5-Amino-3-methyl-1-phenylpyrazole
- 5-Amino-3-(4-fluorophenyl)-1H-pyrazole
- (5-methyl-4-nitro-1H-pyrazol-3-yl) (phenyl)methanone
Uniqueness
Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C22H17FN4O3S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
methyl 5-(3-fluorophenyl)-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H17FN4O3S/c1-13-17(12-24-27(13)16-9-4-3-5-10-16)20(28)26-22-25-18(21(29)30-2)19(31-22)14-7-6-8-15(23)11-14/h3-12H,1-2H3,(H,25,26,28) |
InChIキー |
MJCHXHLBOWYELJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC(=CC=C4)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-Chlorophenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14935476.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)
![N-(6-chloropyridin-3-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14935499.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14935504.png)
![3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14935510.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14935526.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B14935527.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14935548.png)
![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)
![methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B14935569.png)
